4-[2-(1-Methylethoxy)ethyl]piperidine
Description
Structure
3D Structure
Properties
CAS No. |
70724-73-1 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-9(2)12-8-5-10-3-6-11-7-4-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
BEYQXDFWFKEGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC1CCNCC1 |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformational Dynamics
Conformational Analysis and Stereochemical Assignment:Without experimental data or dedicated computational studies, a meaningful discussion on the conformational analysis and stereochemistry is not feasible.
Without access to primary research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Chirality and Enantiomeric Purity Assessment
The potential for chirality in 4-[2-(1-Methylethoxy)ethyl]piperidine arises if a stereocenter is present. In this specific molecule, the carbon atom of the ethyl group attached to the piperidine (B6355638) ring, which also bears the 1-methylethoxy group, is a chiral center. The presence of four different substituents on this carbon atom (the piperidin-4-yl group, a hydrogen atom, a methyl group, and the oxygen of the methylethoxy group) results in the existence of two enantiomers, (R)- and (S)-4-[2-(1-Methylethoxy)ethyl]piperidine.
The assessment of enantiomeric purity is a critical step in the characterization of chiral compounds. For piperidine derivatives, several analytical techniques are commonly employed to separate and quantify enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the separation of enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperidine-based compounds, CSPs such as those derived from polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov Pre-column derivatization with a chiral or achiral reagent can also be used to enhance separation and detection. nih.gov
Gas Chromatography (GC): Chiral GC is another widely used technique for the enantiomeric separation of volatile compounds. chromatographyonline.comresearchgate.netuni-muenchen.de This method employs a capillary column coated with a chiral stationary phase. For amines like piperidine derivatives, derivatization is often necessary to improve volatility and chromatographic performance. researchgate.net
The table below summarizes the common analytical methods for assessing the enantiomeric purity of chiral piperidine derivatives.
| Analytical Method | Principle | Typical Stationary Phase/Column | Derivatization |
| Chiral HPLC | Diastereomeric interactions between enantiomers and a chiral stationary phase. | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Often not required, but can be used to improve resolution and detectability. |
| Chiral GC | Differential partitioning of enantiomers into a chiral stationary phase. | Cyclodextrin derivatives (e.g., Chiraldex®) | Often required to increase volatility and improve peak shape. |
Detailed Research Findings: While specific experimental data for the enantiomeric resolution of this compound is not readily available in the public domain, studies on analogous chiral piperidines demonstrate the feasibility of these methods. For instance, the enantiomers of various substituted piperidines have been successfully resolved using chiral HPLC and GC, achieving high levels of separation. nih.govresearchgate.net The choice of the specific chiral stationary phase and chromatographic conditions is crucial and is typically determined empirically for each new compound. The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, is a key parameter determined from these analyses. nih.gov
Diastereomeric Analysis
Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, if additional chiral centers were introduced into the piperidine ring (for example, through substitution at other positions), diastereomers would be possible.
The analysis and separation of diastereomers are generally more straightforward than for enantiomers, as diastereomers have different physical properties (e.g., boiling points, melting points, and solubility). They can often be separated by standard chromatographic techniques such as column chromatography, HPLC, and GC on achiral stationary phases.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the analysis of diastereomers. optica.orgniscpr.res.in The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra, allowing for their identification and quantification.
Detailed Research Findings: Research on multi-substituted piperidines has extensively utilized techniques like NMR spectroscopy and X-ray crystallography to determine the relative stereochemistry of different diastereomers. rsc.orgacs.orgnih.govresearchgate.net For example, in disubstituted piperidines, the distinction between cis and trans diastereomers is readily achieved by analyzing the coupling constants of the ring protons in the ¹H NMR spectrum. whiterose.ac.uk The thermodynamic stability of different diastereomers can also be investigated, often revealing a preference for conformations that minimize steric interactions. acs.orgnih.gov While no specific diastereomeric analysis of this compound is documented, the principles established for other substituted piperidines would be directly applicable if diastereomers were to be synthesized.
The following table outlines the primary methods for the analysis of diastereomers in substituted piperidines.
| Analytical Method | Principle of Differentiation | Key Information Obtained |
| NMR Spectroscopy | Different magnetic environments for nuclei due to different spatial arrangements. | Relative stereochemistry (cis/trans), conformational preferences, and diastereomeric ratio. |
| X-ray Crystallography | Different crystal packing and molecular geometry. | Absolute and relative stereochemistry, bond lengths, and bond angles. |
| Chromatography (HPLC, GC) | Different physical properties leading to different retention times on achiral stationary phases. | Separation and quantification of diastereomers. |
Molecular Recognition and Interaction Mechanisms in Vitro and in Silico
Ligand-Target Binding Profiling in Cell-Free Systems
Cell-free assays are instrumental in elucidating the direct interactions between a ligand and its molecular target without the complexities of a cellular environment. These assays provide quantitative measures of binding affinity and enzyme inhibition, which are crucial for understanding the compound's pharmacological potential.
Receptor Binding Affinity Studies (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)
Piperidine (B6355638) derivatives are well-known for their interactions with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Radioligand binding assays are commonly employed to determine the affinity of a compound for these receptors. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the compound's binding affinity.
Table 1: Representative Binding Affinities of Structurally Related Piperidine Derivatives for Serotonin and Dopamine Receptors
| Compound Class | Receptor Subtype | Reported Affinity (Ki) |
| Benzylpiperidines | Dopamine Transporter (DAT) | Subnanomolar to micromolar |
| Phenylpiperazines | Serotonin 1A (5-HT1A) | Nanomolar range |
| Aryloxyalkylpiperidines | Sigma-1 (σ1) | Nanomolar range |
Note: This table presents generalized affinity ranges for classes of compounds structurally related to 4-[2-(1-Methylethoxy)ethyl]piperidine and is for illustrative purposes. Specific affinities vary greatly depending on the exact molecular structure.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Acetylcholinesterase, GlyT1, IKKβ)
Acetylcholinesterase (AChE):
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Numerous piperidine-containing compounds have been identified as potent AChE inhibitors. nih.govacgpubs.org
The inhibitory activity of these compounds is typically evaluated using the Ellman's method, which spectrophotometrically measures the product of AChE activity. Kinetic studies, often involving Lineweaver-Burk plots, are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor constant (Ki). For example, a study on 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a potent AChE inhibitor, revealed a mixed-type inhibition mechanism. jst.go.jpnih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. jst.go.jpnih.gov Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also demonstrated potent AChE inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov
Glycine (B1666218) Transporter 1 (GlyT1):
GlyT1 is a membrane transporter that regulates the concentration of glycine in the synaptic cleft. Inhibition of GlyT1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a strategy being explored for the treatment of schizophrenia. Several classes of piperidine and piperazine (B1678402) derivatives have been identified as GlyT1 inhibitors. acs.orgnih.gov The inhibitory mechanism of these compounds can be either competitive or noncompetitive with respect to glycine. nih.gov For instance, some non-sarcosine-containing inhibitors, which include piperidine moieties, have been shown to be competitive inhibitors of glycine transport. nih.gov
IκB Kinase β (IKKβ):
IKKβ is a crucial enzyme in the NF-κB signaling pathway, which plays a significant role in inflammation and immunity. Inhibition of IKKβ is a potential therapeutic approach for inflammatory diseases. Certain piperidine derivatives have been investigated as IKK inhibitors. For instance, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a monoketone analog of curcumin (B1669340) containing a piperidone ring, has been shown to directly inhibit IKKβ kinase activity. nih.gov Kinetic studies suggested a mixed-type inhibition with respect to ATP. nih.gov
Table 2: Enzyme Inhibition Data for Representative Piperidine Derivatives
| Enzyme | Compound Class | Inhibition Type | Potency (IC50/Ki) |
| Acetylcholinesterase | Benzylpiperidines | Mixed-type | Nanomolar to micromolar |
| Acetylcholinesterase | Benzamide-piperidines | Competitive | Nanomolar |
| GlyT1 | Benzoylpiperidines | Competitive | Nanomolar to micromolar |
| IKKβ | Diarylidenepiperidinones | Mixed-type | Micromolar |
Note: This table provides examples of inhibition data for classes of compounds structurally related to this compound. The specific inhibitory activity and mechanism can vary significantly based on the compound's structure.
Protein-Ligand Interaction Mapping (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of a ligand to its target protein is governed by a combination of non-covalent interactions. Understanding these interactions is crucial for rational drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about these interactions. However, in the absence of such experimental data for this compound, insights can be gleaned from molecular modeling studies of related compounds.
For piperidine derivatives binding to AChE, key interactions often involve:
Hydrogen bonding: The piperidine nitrogen, when protonated, can form a hydrogen bond with the hydroxyl group of a tyrosine residue in the active site. nih.gov
π-π stacking: Aromatic rings present in the inhibitor can engage in π-π stacking interactions with aromatic residues like tryptophan and phenylalanine in the enzyme's active site gorge. researchgate.net
Hydrophobic interactions: The aliphatic parts of the piperidine ring and its substituents can form hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net
Similarly, for binding to G protein-coupled receptors like serotonin and dopamine receptors, the protonated piperidine nitrogen often forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3. nih.gov Hydrophobic pockets within the receptor accommodate the lipophilic moieties of the ligand.
Computational Molecular Modeling
In silico methods are powerful tools for predicting and analyzing the interactions between ligands and their biological targets. These computational approaches can guide the design and optimization of new compounds.
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.
In the context of this compound, docking studies could be performed using the crystal structures of target proteins such as AChE, dopamine receptors, or serotonin receptors. For example, docking of piperidine-based inhibitors into the active site of AChE has been used to rationalize their structure-activity relationships. nih.govresearchgate.net These studies often reveal that the piperidine ring occupies a specific region of the active site, with its substituents extending into different sub-pockets, thereby influencing the binding affinity and selectivity. researchgate.net The scoring functions provide an estimate of the binding affinity, which can be used to prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their experimentally determined activities.
For a series of piperidine derivatives, a QSAR model could be developed to predict their binding affinity for a particular receptor or their inhibitory potency against an enzyme. The molecular descriptors used in such models can include parameters related to:
Hydrophobicity: such as the partition coefficient (logP).
Electronic properties: such as atomic charges and dipole moments.
Steric properties: such as molecular volume and surface area.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized piperidine derivatives, thereby guiding the design of more potent and selective compounds. For example, QSAR studies on nicotine (B1678760) derivatives, which contain a related heterocyclic ring, have shown that a combination of lipophilicity and steric parameters can account for their affinity at nicotinic acetylcholine receptors. researchgate.net
Pharmacophore Modeling for Target Engagement
Pharmacophore modeling serves as a crucial computational tool in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the chemical scaffold represented by this compound and its analogs, pharmacophore models are instrumental in understanding their engagement with targets such as monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). These models distill the complex structure of a molecule into a simplified representation of its key interaction points.
In silico and in vitro studies on various piperidine derivatives have illuminated the critical structural motifs that govern their binding affinity and selectivity. While a specific pharmacophore model for this compound is not extensively detailed in publicly available research, a general model can be extrapolated from structure-activity relationship (SAR) studies of closely related analogs.
The fundamental components of a pharmacophore for this class of compounds typically include:
A positively ionizable feature , usually the piperidine nitrogen, which is protonated at physiological pH and forms a crucial ionic interaction with the target protein.
A hydrogen bond acceptor , often the ether oxygen atom in the side chain, which can engage in hydrogen bonding with amino acid residues in the binding pocket.
Hydrophobic/aromatic features , which can be introduced through various substitutions on the piperidine ring or its side chain, contributing to van der Waals and hydrophobic interactions.
The spatial arrangement and distances between these features are paramount for optimal target engagement. Alterations to any of these features can significantly impact the binding affinity and selectivity of the compound.
Detailed Research Findings
Research on analogous piperidine structures provides valuable insights into the pharmacophoric requirements for transporter interaction. Studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine and similar molecules have explored the significance of different atoms and functional groups in binding to monoamine transporters. nih.gov These investigations reveal that the ether oxygen and the piperidine nitrogen are key interaction points. nih.gov
Furthermore, the nature of the substituent on the piperidine nitrogen plays a significant role in modulating the affinity and selectivity for different transporters. nih.gov For example, the introduction of bulky or electron-withdrawing groups can alter the pKa of the nitrogen and influence its interaction with the target. nih.gov
The following table summarizes key pharmacophoric features and their observed impact on the activity of analogous piperidine derivatives, based on available research findings.
| Pharmacophoric Feature | Structural Element | Role in Target Engagement | Impact of Modification |
| Positively Ionizable | Piperidine Nitrogen | Forms ionic interactions with acidic residues in the transporter binding site. | Altering the pKa through N-substitution can significantly affect binding affinity. nih.gov |
| Hydrogen Bond Acceptor | Ether Oxygen | Engages in hydrogen bonding with donor residues in the binding pocket. | Replacement with a nitrogen atom is tolerated in some analogs, indicating some flexibility in this interaction. nih.gov |
| Hydrophobic Region | Alkyl/Aryl Substituents | Participate in hydrophobic and van der Waals interactions, contributing to overall binding affinity and selectivity. | The size and nature of these groups are critical for selectivity between DAT, SERT, and NET. nih.gov |
A hypothetical pharmacophore model for this compound would likely feature a positively ionizable point centered on the piperidine nitrogen, a hydrogen bond acceptor feature located at the ether oxygen, and a hydrophobic region defined by the isopropoxy group. The precise distances and angles between these features would be refined based on the specific conformation adopted by the molecule when bound to its target.
The table below outlines the essential chemical features for a pharmacophore model derived from analogs of this compound.
| Feature Type | Description |
| Hydrogen Bond Acceptor (A) | Typically an ether oxygen, capable of accepting a hydrogen bond from the protein target. |
| Positive Ionizable (P) | The piperidine nitrogen, which is protonated at physiological pH and forms a key electrostatic interaction. |
| Hydrophobic (H) | Can be represented by alkyl or aryl groups that engage in non-polar interactions within the binding site. |
The development of a robust pharmacophore model for this class of compounds is an iterative process, combining computational modeling with experimental validation through the synthesis and biological evaluation of new analogs. Such models are invaluable for virtual screening campaigns to identify novel ligands with desired biological activities and for guiding the optimization of lead compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 2 1 Methylethoxy Ethyl Piperidine Derivatives
Impact of Substituent Modifications on Molecular Interactions
The modification of substituents on the piperidine (B6355638) ring and its associated side chains plays a pivotal role in defining the molecular interactions with target receptors. The nature, size, and electronic properties of these substituents can drastically alter binding affinity and selectivity.
Research on related piperidine analogues demonstrates that the introduction of specific functional groups can significantly enhance binding to biological targets such as monoamine transporters. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the addition of a potent electron-withdrawing cyano group resulted in a highly potent and selective ligand for the dopamine (B1211576) transporter (DAT). nih.gov Similarly, studies on phenoxyalkylpiperidines have shown that a p-chloro substituent on the phenoxy ring generally confers slightly higher σ1 receptor affinity compared to a p-methoxy group, suggesting a beneficial effect of a more hydrophobic atom, particularly when the piperidine nitrogen is sterically hindered. uniba.it
The N-substituent on the piperidine ring is another critical site for modification. In one study, replacing a proton or a tosyl moiety with a 1-methyl group on the piperidine nitrogen led to a marked increase in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations suggest that different interactions of the piperidine N-atom and its substituents with a lipophilic binding pocket are responsible for these variations in affinity. nih.gov The addition of even a single methyl group can, in some cases, increase binding affinity by hundreds or even thousands of folds by stabilizing the protein's conformation upon binding. mdpi.com
Conversely, increasing steric bulk at certain positions can be detrimental to activity. Further alkylation of the nitrogen atom in some 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues led to a reduction in transporter activity. nih.gov
| Parent Scaffold | Modification | Effect on Binding | Target Receptor(s) | Reference |
|---|---|---|---|---|
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Addition of an electron-withdrawing cyano group | Increased potency and selectivity | Dopamine Transporter (DAT) | nih.gov |
| Phenoxyalkylpiperidine | p-Chloro vs. p-Methoxy on phenoxy ring | p-Chloro slightly increased affinity | Sigma-1 (σ1) | uniba.it |
| 4-(2-aminoethyl)piperidine | 1-Methyl group on piperidine nitrogen | Significantly increased affinity and selectivity | Sigma-1 (σ1) over Sigma-2 (σ2) | nih.gov |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue | Alkylation of benzhydryl N-atom | Reduced activity | Monoamine Transporters | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine | Hydroxyl group on phenoxy ring (para) | ~25-fold increase in potency | NR1A/2B NMDA Receptor | nih.gov |
Conformational Constraints and Their Influence on Binding
Imposing conformational constraints on the flexible piperidine scaffold and its side chains is a widely used strategy to enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a receptor. Rigidification can lock the molecule into a bioactive conformation that is more favorable for interaction.
Studies on analogues have shown that introducing unsaturation into the piperidine ring can lead to a tenfold increase in potency. dndi.org This effect is attributed to the altered geometry and reduced conformational flexibility, which may favor a more optimal presentation of key binding elements to the receptor. Similarly, replacing a flexible piperidine with a more rigid cyclic analogue, such as an isoindolone, has been shown to maintain potent anti-acetylcholinesterase (anti-AChE) activity. nih.gov
In the context of arylpiperazine analogues, which share structural similarities, conformational restriction has been shown to significantly alter in vivo effects. Flexible compounds that act as agonists or partial agonists can become antagonists or inactive agents upon rigidification. nih.gov Furthermore, the stereochemistry of these constrained structures is crucial; in vitro experiments revealed that the cis configurations of certain rigid analogues were better tolerated by 5-HT(1A) receptor sites than the corresponding trans isomers. nih.gov The non-linear geometry of these conformationally restricted agents appears to have a significant influence on receptor stimulation. nih.gov Conversely, in some cases, removing conformational constraints by opening the piperidine ring can lead to a loss of activity, highlighting the importance of the cyclic scaffold for maintaining the correct orientation of interacting moieties. mdpi.com
| Compound Series | Modification | Observed Effect | Target/Assay | Reference |
|---|---|---|---|---|
| 4-Azaindole-2-piperidine | Introduction of unsaturation to the piperidine ring | Ten-fold increase in potency | Anti-T. cruzi activity | dndi.org |
| 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine | Replacement with a rigid isoindolone analogue | Maintained potent activity | Anti-acetylcholinesterase (AChE) | nih.gov |
| NAN-190 Analogs (Arylpiperazines) | Rigidification of flexible structure | Altered in vivo effects (e.g., agonist to antagonist) | 5-HT(1A) Receptor | nih.gov |
| Rigid MP3022 Analogs | Comparison of stereoisomers | cis configurations better tolerated than trans | 5-HT(1A) Receptor | nih.gov |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative | Opening of the piperidine ring (increased flexibility) | Loss of activity in most analogues | NLRP3 Inflammasome | mdpi.com |
Isoelectronic and Isosteric Replacements in Analogues
Isosteric and bioisosteric replacements, which involve substituting an atom or a group of atoms with another that has a comparable electronic and steric arrangement, are fundamental tools in medicinal chemistry for optimizing lead compounds. researchgate.net The main criterion for isosterism is that the molecules must have similar volumes and shapes. researchgate.net Such modifications can fine-tune a molecule's physicochemical properties and its interactions with a biological target.
In the development of analogues related to the 4-[2-(alkoxy)ethyl]piperidine scaffold, isosteric replacements have been effectively utilized. A key example comes from structure-activity relationship studies on dopamine transporter (DAT) ligands, where the benzhydryl oxygen atom in a 4-[2-(diphenylmethoxy)ethyl]piperidine derivative was replaced with a nitrogen atom. nih.gov The results indicated that for DAT binding, the benzhydryl O- and N-atoms were largely exchangeable, demonstrating a successful isosteric replacement that maintained the desired activity. nih.gov However, this modification was not entirely neutral, as moving the benzhydryl N-atom to an adjacent position led to an enhanced interaction with the serotonin (B10506) transporter (SERT), showcasing how isosteric changes can modulate receptor selectivity. nih.gov
Another common isosteric replacement involves substituting a piperidine ring with a piperazine (B1678402) or morpholine (B109124) ring. While these changes can sometimes improve properties like metabolic clearance, they can also lead to a complete loss of activity, as observed in a series of anti-Chagas agents where a piperidine-to-morpholine swap resulted in an inactive compound. dndi.org This underscores that while isosteres may be physically similar, their biological effects can differ significantly depending on the specific receptor environment and binding interactions.
| Original Scaffold/Group | Isosteric Replacement | Impact on Activity/Selectivity | Target Receptor(s) | Reference |
|---|---|---|---|---|
| 4-[2-(diphenylmethoxy)ethyl]piperidine (Benzhydryl O-atom) | Benzhydryl N-atom | O- and N-atoms were largely exchangeable for DAT binding | Dopamine Transporter (DAT) | nih.gov |
| 4-[2-(diphenylmethoxy)ethyl]piperidine (Benzhydryl N-atom) | Moved N-atom to an adjacent position | Enhanced interaction with SERT | Serotonin Transporter (SERT) | nih.gov |
| Azaindole piperidine | Piperidine replaced with Morpholine | Resulted in an inactive compound | Anti-T. cruzi activity | dndi.org |
Peripheral Chain Modifications and Their Effect on Selectivity
Modifications to the peripheral chains attached to the core piperidine structure are crucial for tuning receptor selectivity. The length, flexibility, and chemical nature of these chains dictate how a ligand orients itself within the binding pocket and interacts with sub-pockets, which often differ between receptor subtypes.
For phenoxyalkylpiperidine-based sigma-1 (σ1) receptor ligands, the length of the alkyl linker between the phenoxy and piperidine moieties has a significant impact on affinity. Elongation of the linker from an oxyethylene to an oxypropylene chain resulted in a more than 10-fold increase in σ1 receptor affinity in certain derivatives. uniba.it This suggests that the longer chain allows the phenoxy group to access a more favorable binding region within the receptor.
In a different series of compounds based on SA4503, a sigma receptor ligand, modifications to the ether groups on a terminal phenyl ring were explored. nih.gov Replacing a methoxy (B1213986) group with bulkier substituents like allyl, propyl, or phenylalkyl ethers generally decreased σ1 affinity. nih.gov However, these changes also had varied effects on binding to the dopamine (DAT) and serotonin (SERT) transporters. Phenylalkyl ether and iodoallyl ether modifications led to the highest degree of DAT inhibition, demonstrating that peripheral chain alterations can shift the selectivity profile of a compound away from its primary target and towards other receptors. nih.gov This principle is fundamental in drug design for either enhancing selectivity for a desired target or for developing multi-target ligands by carefully tuning peripheral structures.
| Parent Structure | Chain Modification | Effect on Affinity/Selectivity | Target Receptor(s) | Reference |
|---|---|---|---|---|
| Phenoxyethylpiperidine | Elongation of linker to oxypropylene | >10-fold increase in σ1 affinity | Sigma-1 (σ1) | uniba.it |
| SA4503 Analogue (dimethoxyphenyl) | Replacement of 4-methoxy with bulkier ethers (allyl, propyl) | Decreased σ1 affinity | Sigma-1 (σ1) | nih.gov |
| SA4503 Analogue (dimethoxyphenyl) | Replacement of 4-methoxy with phenylalkyl or iodoallyl ethers | Highest degree of DAT inhibition | Dopamine Transporter (DAT) | nih.gov |
Mechanistic Enzymatic Transformations: in Vitro Studies
Identification of Key Enzyme Systems Involved (e.g., Cytochrome P450 (CYP) Isoforms)
In vitro studies using human liver microsomes and cDNA-expressed recombinant enzymes are instrumental in identifying the primary enzymes responsible for a drug's metabolism. researchgate.net For compounds containing a piperidine (B6355638) moiety, the cytochrome P450 (CYP) superfamily of enzymes is predominantly implicated in their biotransformation. scispace.com
Research on various therapeutic agents with a 4-aminopiperidine (B84694) structure has consistently shown that CYP3A4 is a major isoform involved in their metabolism. nih.gov Additionally, for certain piperidine-containing drugs, CYP2D6 has been identified as a significant contributor to metabolic clearance. nih.govnih.gov For instance, in the metabolism of pimozide (B1677891), which features a piperidine ring, both CYP3A4 and CYP2D6 play crucial roles. nih.govnih.gov Studies using recombinant human CYP isoforms demonstrated that while CYP3A4 was the most active in forming certain metabolites, CYP2D6 was the predominant isoform responsible for others. nih.gov Correlation analyses in human liver microsomes (HLMs) from individual donors further confirmed these findings, showing strong correlations between the formation rates of specific metabolites and the abundance of either CYP3A4 (r² = 0.98) or CYP2D6 (r² = 0.94). nih.gov
Given the structural features of 4-[2-(1-Methylethoxy)ethyl]piperidine, it is highly probable that its metabolism is also catalyzed by these key enzymes. The primary candidates for its transformation would be CYP3A4 and CYP2D6, which are the most important enzymes in the metabolism of approximately 25% to 30% of clinically used drugs. pensoft.net Other isoforms such as CYP1A2 may play a lesser role, as has been observed with other piperidine-type compounds. researchgate.netnih.gov
Characterization of Metabolite Formation Pathways (e.g., Hydroxylation, N-Dealkylation)
The chemical structure of this compound lends itself to several common phase I metabolic reactions. The principal pathways for alicyclic amines like piperidines include N-dealkylation, ring hydroxylation, and N-oxidation. nih.govresearchgate.net
N-Dealkylation: This is a major biotransformation pathway for many piperidine-containing drugs. nih.govresearchgate.net The reaction is catalyzed by CYP450 enzymes and involves the hydroxylation of the carbon atom alpha to the piperidine nitrogen, leading to an unstable intermediate. nih.govsemanticscholar.org This intermediate then spontaneously cleaves, resulting in a dealkylated amine and an aldehyde. nih.govnih.gov For this compound, N-dealkylation would involve the removal of the 2-(1-Methylethoxy)ethyl group from the piperidine nitrogen. Studies on analogous compounds have established N-dealkylation as a primary clearance mechanism, often mediated by CYP3A4. nih.govnih.govnih.gov
Hydroxylation: This oxidative reaction can occur at various positions on the molecule. For piperidine-containing compounds, hydroxylation of the piperidine ring is a common metabolic route. researchgate.netnih.gov In the case of pimozide, for example, hydroxylation is a key pathway catalyzed predominantly by CYP2D6, leading to the formation of 5-hydroxypimozide and 6-hydroxypimozide. nih.gov It is plausible that this compound could undergo similar hydroxylation on its piperidine ring, likely mediated by CYP2D6.
These pathways, N-dealkylation and hydroxylation, often represent the two major routes of metabolism for complex piperidine derivatives, with different CYP isoforms showing preference for each pathway. nih.govresearchgate.net
Reaction Kinetics and Enzyme Induction/Inhibition Profiles in Cellular and Subcellular Fractions
To quantify the contribution of different enzymes to a compound's metabolism, in vitro kinetic parameters (Kₘ and Vₘₐₓ) are determined in cellular (e.g., hepatocytes) and subcellular fractions (e.g., human liver microsomes, S9 fractions). xenotech.comfrontagelab.com These parameters describe the affinity of the enzyme for the substrate (Kₘ) and the maximum rate of the reaction (Vₘₐₓ). nih.govresearchgate.net
For structurally related piperidine compounds, kinetic profiles have been well-characterized. For example, studies on pimozide metabolism in pooled human liver microsomes (HLMs) and with recombinant enzymes have determined the kinetics for its major metabolic pathways. nih.govnih.gov The N-dealkylation reaction, primarily mediated by CYP3A4, and the hydroxylation reaction, mediated by CYP2D6, exhibit distinct kinetic profiles. nih.govnih.gov These findings suggest that at lower concentrations, the higher-affinity CYP2D6 pathway may be more significant, while at higher concentrations, the lower-affinity, higher-capacity CYP3A4 pathway could dominate. nih.gov
Below is a table of representative kinetic parameters for the metabolism of a piperidine-containing drug, pimozide, by the two primary CYP isoforms, which could serve as an analogue for this compound.
| Metabolic Pathway | Enzyme System | Major CYP Isoform | Kₘ (nM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) |
|---|---|---|---|---|
| N-Dealkylation | Pooled HLMs | CYP3A4 | ~3900 | ~600 (pmol/min/mg) |
| N-Dealkylation | Recombinant CYP3A4 | CYP3A4 | ~1300 | ~2.6 (pmol/min/pmol) |
| 5-Hydroxylation | Pooled HLMs | CYP2D6 | ~2200 | ~59 (pmol/min/mg) |
| 5-Hydroxylation | Recombinant CYP2D6 | CYP2D6 | ~82 | ~0.78 (pmol/min/pmol) |
Enzyme Induction and Inhibition: Beyond being a substrate, a compound can also be an inhibitor or an inducer of CYP enzymes, leading to drug-drug interactions. nih.govresearchgate.net In vitro assays are essential for evaluating this potential.
Inhibition: Inhibition studies are typically performed using human liver microsomes or recombinant CYP isoforms. nih.govfrontiersin.org The compound of interest is co-incubated with known CYP-specific probe substrates, and any decrease in the formation of the probe's metabolite is measured to determine the inhibitory potential (e.g., IC₅₀ or Kᵢ values). nih.govfrontiersin.org
Induction: Enzyme induction, a receptor-mediated process leading to increased synthesis of enzyme protein, is assessed using cultured human hepatocytes. nih.govyoutube.com Hepatocytes are treated with the test compound for several days, after which changes in specific CYP enzyme activity or mRNA levels are measured and compared to negative and positive controls. youtube.com
For this compound, it would be critical to perform these in vitro assays to determine if it inhibits or induces major CYP isoforms like CYP3A4 and CYP2D6, thereby assessing its potential to alter the metabolism of co-administered drugs. researchgate.net
Role As a Chemical Scaffold and Probe in Academic Research
Application as a Building Block for Complex Molecule Synthesis
The piperidine (B6355638) ring is a fundamental building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. nih.gov The nitrogen atom of the piperidine ring can be functionalized, and the substituents on the carbon atoms can be modified or used as handles for further chemical transformations. In the case of 4-[2-(1-Methylethoxy)ethyl]piperidine, the secondary amine provides a nucleophilic center for a variety of reactions, including alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups.
The 4-position substituent, the 2-(1-methylethoxy)ethyl group, offers several strategic advantages in synthesis. The ether linkage is generally stable under a range of reaction conditions, making it a robust component during multi-step syntheses. The isopropoxy group can influence the lipophilicity and metabolic stability of the final molecule.
While specific examples of the use of this compound as a building block in the synthesis of named complex molecules are not prominently documented in the reviewed literature, its potential is evident. For instance, it could serve as a key intermediate in the synthesis of novel analogs of known bioactive compounds where a piperidine ring with a specific 4-substituent is required for optimal activity. The synthesis of various 4-substituted piperidines is a well-established area of organic chemistry, often involving multi-step reaction sequences. nih.govresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-[2-(1-methylethoxy)ethyl]piperidine |
| N-Acylation | Acyl chloride, Base | N-Acyl-4-[2-(1-methylethoxy)ethyl]piperidine |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-4-[2-(1-methylethoxy)ethyl]piperidine |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-4-[2-(1-methylethoxy)ethyl]piperidine |
This table represents theoretical synthetic transformations and is not based on published experimental data for this specific compound.
Use in Fragment-Based Drug Design Methodologies (Theoretical Perspective)
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds in drug development. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated or linked with other fragments to generate a more potent lead molecule.
From a theoretical standpoint, this compound possesses several characteristics that make it an interesting scaffold for consideration in FBDD. The piperidine ring itself is a common fragment in many approved drugs. The molecule has a molecular weight that is on the higher end for a typical fragment, but its constituent parts could be considered as individual fragments.
The key attributes of this compound from an FBDD perspective include:
3D-Scaffold: The piperidine ring provides a non-planar, three-dimensional scaffold, which can be advantageous for exploring the topology of protein binding sites. rsc.org
Hydrogen Bond Acceptor/Donor: The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The oxygen atom in the ether linkage also serves as a hydrogen bond acceptor.
Lipophilic and Hydrophilic Regions: The molecule possesses both a lipophilic isopropoxy group and a polar amine, allowing for potential interactions with both hydrophobic and hydrophilic pockets of a target protein.
In a hypothetical FBDD campaign, the this compound scaffold could be identified as a hit. Subsequent optimization could involve modifying the substituents on the piperidine nitrogen or altering the ether side chain to improve binding affinity and selectivity. While no specific studies detailing the use of this exact compound in an FBDD program were found, the principles of FBDD strongly support the potential utility of such scaffolds. researchgate.net
Utility as a Molecular Probe for Biological Pathway Elucidation
Molecular probes are essential tools for dissecting complex biological pathways. They are typically small molecules that can selectively interact with a specific target protein, allowing researchers to study its function in a cellular or in vivo context.
While there is no direct evidence in the reviewed literature of this compound being used as a molecular probe, its structure suggests potential applications. To function as a molecular probe, a compound generally needs to exhibit high affinity and selectivity for a specific biological target.
Should this compound or a derivative be found to bind with high selectivity to a particular protein, it could be developed into a molecular probe. This would typically involve:
Affinity and Selectivity Profiling: Demonstrating that the compound binds to the target of interest with high affinity and does not significantly interact with other proteins.
Functionalization: Attaching a reporter group, such as a fluorescent tag or a radiolabel, to the molecule to enable its detection and visualization. The secondary amine of the piperidine ring would be a convenient handle for such modifications.
Cellular and In Vivo Studies: Using the labeled probe to study the localization, trafficking, and function of the target protein in living systems.
Given the prevalence of the piperidine scaffold in centrally active drugs, derivatives of this compound could be explored as probes for neurological targets, such as ion channels or receptors. However, without experimental data, this remains a speculative application.
Future Research Directions and Theoretical Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of piperidine-containing molecules is a cornerstone of medicinal chemistry, and future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods to produce 4-[2-(1-Methylethoxy)ethyl]piperidine and its analogs. news-medical.netajchem-a.com Traditional methods often require multiple steps and harsh reaction conditions. nih.gov Modern approaches are shifting towards more sophisticated and streamlined strategies.
Next-generation methodologies that could be applied include:
Biocatalytic C-H Oxidation: The use of enzymes to selectively add functional groups to the piperidine (B6355638) ring offers a green and highly specific alternative to traditional chemical methods. news-medical.net This could simplify the synthesis of complex derivatives by allowing for late-stage functionalization. acs.org
Radical Cycloaddition Reactions: These reactions provide powerful ways to construct the piperidine ring with a high degree of control over the substitution pattern, enabling the creation of densely functionalized analogs. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processing. Implementing a flow-based synthesis for this compound could significantly reduce production costs and time.
These advanced synthetic strategies will not only facilitate the production of the target compound but also enable the rapid generation of a diverse library of related molecules for further biological evaluation. news-medical.net
Advanced Computational Approaches for Predictive Modeling
Computational methods have become indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. emanresearch.orgnih.govemanresearch.orgresearchgate.net For this compound, these approaches can provide deep insights into its behavior at a molecular level, guiding further research.
Key computational techniques include:
Molecular Docking and Dynamics Simulations: These methods predict how the compound binds to potential protein targets and assess the stability of the resulting complex. nih.govfrontiersin.org By simulating the interactions between this compound and various receptors, researchers can identify the most likely biological targets and understand the key molecular interactions driving its activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org This allows for the prediction of the activity of novel analogs, helping to prioritize which derivatives to synthesize and test. emanresearch.org
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound class can be used to screen large virtual libraries for new molecules with similar therapeutic potential. emanresearch.org
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.org Early prediction of these properties can help to identify and address potential liabilities, reducing the risk of late-stage failures in drug development.
Table 1: Advanced Computational Approaches in Drug Discovery
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity to potential protein targets. nih.gov | Identification of likely biological targets and key binding interactions. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessment of binding stability and conformational changes. |
| 3D-QSAR | Correlate 3D structural features with biological activity across a series of analogs. emanresearch.org | Predictive models to guide the design of more potent compounds. |
| Pharmacophore Modeling | Identify essential structural features for biological activity. emanresearch.org | A virtual screening tool to discover novel active compounds. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. frontiersin.org | Early identification of potential drug development challenges. |
Exploration of Novel Molecular Targets
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs acting on a wide array of biological targets. bohrium.com While the specific targets of this compound may not be fully elucidated, its structure suggests potential interactions with several protein families.
Future research will focus on identifying and validating these targets through:
Target-Based Screening: Testing the compound against panels of known receptors, enzymes, and ion channels. Given the prevalence of piperidine derivatives in neuroscience, key targets could include G-protein coupled receptors (GPCRs) like opioid or histamine (B1213489) receptors, and sigma receptors. tandfonline.comnih.gov
Phenotypic Screening: This approach involves observing the effect of the compound on cells or organisms without a preconceived notion of the target. Subsequent "target deconvolution" studies are then used to identify the molecular mechanism responsible for the observed effect. nih.gov
Chemoproteomics: This technique uses chemical probes derived from the parent compound to isolate and identify its binding partners from complex biological samples. researchgate.net
Piperidine derivatives have been identified as inhibitors of tubulin polymerization in cancer cells and as modulators of targets in neurodegenerative diseases. ajchem-a.comnih.gov Exploring these and other potential therapeutic areas, such as sickle cell disease or β-thalassemia where piperidine-2,6-dione derivatives have shown promise, could reveal novel applications for this compound. acs.org
Design of Specialized Research Tools and Chemical Biology Probes
A well-characterized small molecule can be a powerful tool for studying biological systems. mskcc.org By modifying the structure of this compound, it can be converted into a chemical probe to investigate its biological targets and pathways. promega.com
The design of such probes involves several key considerations:
Potency and Selectivity: The probe must retain high affinity for its intended target and show minimal off-target effects to ensure that the observed biological response is due to the specific interaction under investigation. nih.gov
Introduction of a Reporter Tag: To visualize or capture the target, the probe is often functionalized with a tag, such as a fluorescent dye, a biotin (B1667282) handle for affinity purification, or a photo-crosslinking group to form a covalent bond with the target protein.
Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane. researchgate.net
These specialized tools can be used to confirm target engagement in cells, identify the subcellular location of the target protein, and facilitate the discovery of new binding partners and associated biological pathways. promega.comrsc.org The development of a high-quality chemical probe from the this compound scaffold would be a significant step toward validating its molecular targets and elucidating its mechanism of action. mskcc.org
Q & A
Basic: What are the recommended synthetic routes for 4-[2-(1-Methylethoxy)ethyl]piperidine, and how are intermediates purified?
Methodology:
- Synthesis: React piperidine with 1-methylethoxy ethyl bromide under alkaline conditions (e.g., NaOH in dichloromethane), followed by refluxing for 2–4 hours .
- Purification: Use silica gel column chromatography (e.g., chloroform:methanol:NH₃ = 96:4:0.4) to isolate intermediates. Final products are recrystallized from ethanol or aqueous mixtures .
- Yield Optimization: Adjust stoichiometry of reagents (1:1.2 molar ratio of piperidine to alkylating agent) to minimize by-products .
Basic: How is structural confirmation performed for this compound and its derivatives?
Methodology:
- NMR Analysis: Key signals include δ 1.2–1.4 ppm (isopropyl methyl groups), δ 2.5–3.5 ppm (piperidine ring protons), and δ 3.7–4.0 ppm (ethoxy methylene protons) .
- Mass Spectrometry: Parent ion ([M+H]⁺) at m/z 200–220 (exact mass varies with substituents). Compare with NIST reference spectra for validation .
- Purity: Confirm ≥98% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How do conflicting reports on reaction yields for piperidine derivatives arise, and how can they be resolved?
Data Contradiction Analysis:
- Root Causes:
- Resolution:
Advanced: What strategies optimize enantiomeric purity in chiral derivatives of this compound?
Methodology:
- Chiral Resolution: Use chiral auxiliaries (e.g., (−)-menthol) during synthesis or employ chiral HPLC columns (e.g., Chiralpak AD-H) post-synthesis .
- Catalysis: Asymmetric hydrogenation with Rh(I) catalysts to achieve >90% enantiomeric excess .
- Validation: Circular dichroism (CD) spectroscopy to confirm stereochemical integrity .
Basic: What are the key applications of this compound in pharmacological research?
Experimental Design:
- Receptor Binding Studies: Use as a scaffold for dopamine or serotonin receptor ligands. Radiolabel (e.g., with ³H or ¹⁴C) for competitive binding assays .
- SAR Analysis: Modify the isopropoxy or piperidine moiety to assess bioactivity trends. Compare IC₅₀ values across derivatives .
Advanced: How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodology:
- In Silico Tools:
- Validation: Compare predicted vs. experimental half-life in microsomal assays .
Basic: What safety protocols are critical when handling this compound?
Safety Guidelines:
- PPE: Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
- Storage: Store in airtight containers at −20°C under nitrogen to prevent degradation .
Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
Experimental Design:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor reaction rates via ¹H NMR .
- Mechanistic Insight: Higher polarity solvents stabilize transition states, accelerating substitutions but may increase side reactions (e.g., elimination) .
Advanced: How can analytical methods distinguish between isomeric by-products?
Methodology:
- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Isomers show distinct retention times (e.g., 0.85 vs. 1.35 min) .
- 2D NMR: NOESY correlations differentiate spatial arrangements of substituents .
Basic: What are the compound’s stability profiles under varying pH conditions?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
